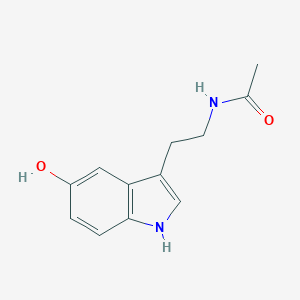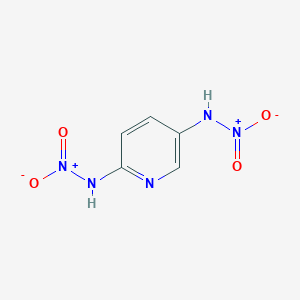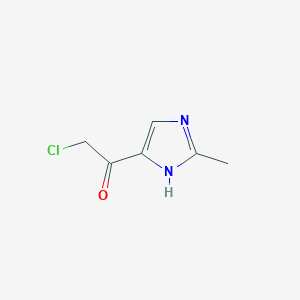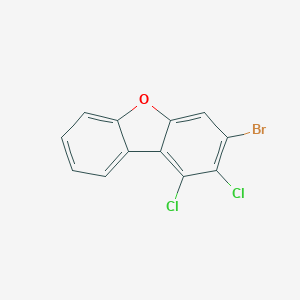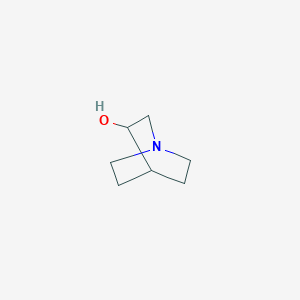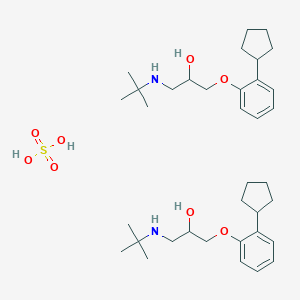
2-Propanol, 1-(2-cyclopentylphenoxy)-3-((1,1-dimethylethyl)amino)-, sulfate (2:1)
Übersicht
Beschreibung
2-Propanol, 1-(2-cyclopentylphenoxy)-3-((1,1-dimethylethyl)amino)-, sulfate (2:1), commonly known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is widely used in scientific research applications to study the role of β2-adrenergic receptors in various physiological and pathological processes.
Wirkmechanismus
ICI 118,551 selectively binds to and blocks β2-adrenergic receptors, which are G protein-coupled receptors that are widely expressed in various tissues including the heart, lungs, and skeletal muscles. β2-adrenergic receptors are activated by the endogenous ligand, epinephrine, and the synthetic agonist, isoproterenol, leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP). cAMP activates protein kinase A (PKA), which phosphorylates various downstream targets, leading to the physiological effects of β2-adrenergic receptor activation such as bronchodilation and increased heart rate. ICI 118,551 blocks the activation of β2-adrenergic receptors, thereby inhibiting the downstream effects of cAMP-PKA signaling.
Biochemische Und Physiologische Effekte
ICI 118,551 has been shown to have various biochemical and physiological effects in different tissues. In the heart, ICI 118,551 blocks the positive inotropic and chronotropic effects of β2-adrenergic receptor activation, leading to a decrease in heart rate and contractility. In the lungs, ICI 118,551 inhibits the bronchodilatory effects of β2-adrenergic receptor activation, leading to bronchoconstriction. In skeletal muscles, ICI 118,551 inhibits the metabolic effects of β2-adrenergic receptor activation, leading to a decrease in glucose uptake and glycogenolysis.
Vorteile Und Einschränkungen Für Laborexperimente
ICI 118,551 is a selective β2-adrenergic receptor antagonist, which makes it a valuable tool for studying the role of β2-adrenergic receptors in various physiological and pathological processes. Its selectivity allows researchers to specifically target β2-adrenergic receptors without affecting other receptors that may have overlapping functions. However, the use of ICI 118,551 in lab experiments is limited by its solubility and stability. It is poorly soluble in water and requires the use of organic solvents such as dimethyl sulfoxide (DMSO) for in vitro experiments. It is also sensitive to light and air, which can lead to degradation and loss of activity.
Zukünftige Richtungen
There are several future directions for the use of ICI 118,551 in scientific research. One direction is the development of more stable and soluble analogs of ICI 118,551 that can be used in a wider range of experimental conditions. Another direction is the use of ICI 118,551 in the development of new therapies for diseases that involve β2-adrenergic receptors, such as asthma, heart failure, and diabetes. Finally, the use of ICI 118,551 in combination with other drugs or therapies may provide new insights into the complex signaling pathways that are regulated by β2-adrenergic receptors.
Synthesemethoden
ICI 118,551 can be synthesized by reacting 2-cyclopentylphenol with 1-bromo-3-(tert-butylamino)propane in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with sulfuric acid to obtain ICI 118,551 sulfate salt.
Wissenschaftliche Forschungsanwendungen
ICI 118,551 is commonly used in scientific research to study the role of β2-adrenergic receptors in various physiological and pathological processes. It is used to investigate the effects of β2-adrenergic receptor activation and inhibition on heart function, bronchodilation, and glucose metabolism. It is also used to study the role of β2-adrenergic receptors in cancer, inflammation, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol;sulfuric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H29NO2.H2O4S/c2*1-18(2,3)19-12-15(20)13-21-17-11-7-6-10-16(17)14-8-4-5-9-14;1-5(2,3)4/h2*6-7,10-11,14-15,19-20H,4-5,8-9,12-13H2,1-3H3;(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDSNBHHWZEYTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1C2CCCC2)O.CC(C)(C)NCC(COC1=CC=CC=C1C2CCCC2)O.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H60N2O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00908411 | |
| Record name | Sulfuric acid--1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00908411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
680.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propanol, 1-(2-cyclopentylphenoxy)-3-((1,1-dimethylethyl)amino)-, sulfate (2:1) | |
CAS RN |
103437-28-1 | |
| Record name | 2-Propanol, 1-(2-cyclopentylphenoxy)-3-((1,1-dimethylethyl)amino)-, sulfate (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103437281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid--1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00908411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



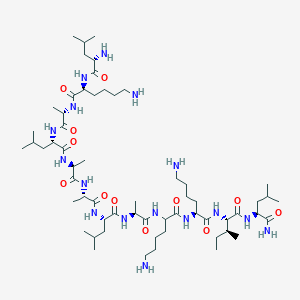
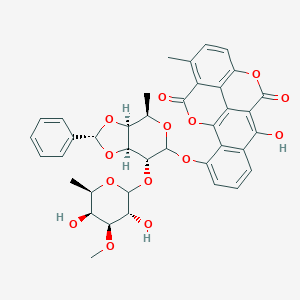

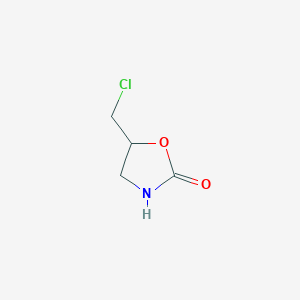
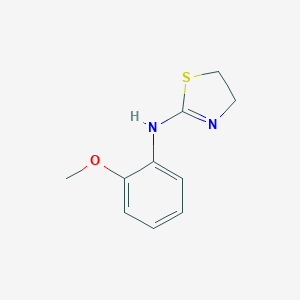

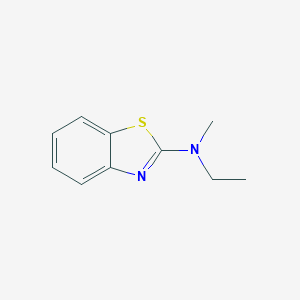
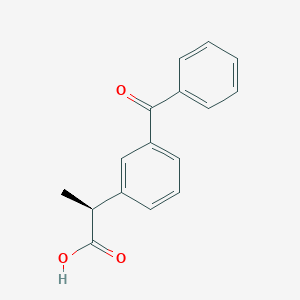
![(3Z)-2-(Diphenylacetyl)-3-[(2E)-ethylidenehydrazinylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B22427.png)
